molecular formula C9H12Cl2F2N2O3S B6660851 N-(2-aminoethyl)-3-chloro-4-(difluoromethoxy)benzenesulfonamide;hydrochloride

N-(2-aminoethyl)-3-chloro-4-(difluoromethoxy)benzenesulfonamide;hydrochloride

Cat. No.: B6660851
M. Wt: 337.17 g/mol
InChI Key: IWFGEIVUMYSJOY-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-chloro-4-(difluoromethoxy)benzenesulfonamide;hydrochloride is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Properties

IUPAC Name

N-(2-aminoethyl)-3-chloro-4-(difluoromethoxy)benzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClF2N2O3S.ClH/c10-7-5-6(18(15,16)14-4-3-13)1-2-8(7)17-9(11)12;/h1-2,5,9,14H,3-4,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFGEIVUMYSJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN)Cl)OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-chloro-4-(difluoromethoxy)benzenesulfonamide;hydrochloride typically involves the reaction of 3-chloro-4-(difluoromethoxy)benzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production process and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3-chloro-4-(difluoromethoxy)benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include sulfinamides and other reduced derivatives.

Scientific Research Applications

N-(2-aminoethyl)-3-chloro-4-(difluoromethoxy)benzenesulfonamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-chloro-4-(difluoromethoxy)benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit the activity of carbonic anhydrases by binding to the active site and blocking the enzyme’s function. This inhibition can disrupt various physiological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-aminoethyl)benzenesulfonamide
  • N-(2-aminoethyl)benzenesulfonamide hydrochloride
  • 3-chloro-4-(difluoromethoxy)benzenesulfonamide

Uniqueness

N-(2-aminoethyl)-3-chloro-4-(difluoromethoxy)benzenesulfonamide;hydrochloride is unique due to the presence of both chloro and difluoromethoxy substituents on the benzene ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other benzenesulfonamides.

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